An In-depth Technical Guide to the 8-Azaspiro[4.5]decane-1-one Scaffold: Structure, Properties, and Medicinal Chemistry Applications
An In-depth Technical Guide to the 8-Azaspiro[4.5]decane-1-one Scaffold: Structure, Properties, and Medicinal Chemistry Applications
Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a particularly valuable class of compounds. Their inherent rigidity and well-defined stereochemistry provide a robust framework for the design of selective and potent therapeutic agents. Among these, the 8-azaspiro[4.5]decane scaffold has garnered significant attention as a versatile building block for a wide array of biologically active molecules. This guide provides an in-depth technical overview of the 8-azaspiro[4.5]decan-1-one core structure, including its chemical properties, synthetic strategies, and its pivotal role in the development of innovative therapeutics. For researchers and drug development professionals, a thorough understanding of this scaffold is essential for leveraging its full potential in crafting next-generation pharmaceuticals.
The value of the rigid spirocyclic core of 8-azaspiro[4.5]decane and its derivatives lies in its ability to enable the precise spatial orientation of appended functional groups, a critical factor in designing molecules that interact with specific biological targets.[1] This has led to its incorporation into compounds targeting a range of conditions, from neurological and inflammatory disorders to cancer.[1][2]
Core Structure and Chemical Properties
The foundational structure of 8-azaspiro[4.5]decane consists of a cyclopentane ring fused to a piperidine ring at the C4 position of the piperidine. The "-1-one" designation indicates the presence of a carbonyl group at the first position of the cyclopentane ring.
IUPAC Name: 8-Azaspiro[4.5]decan-1-one
Physicochemical Properties
While specific experimental data for the unsubstituted 8-azaspiro[4.5]decan-1-one is not widely available in the literature, we can infer its general properties based on its structure and data from closely related analogs. The presence of the polar ketone and the secondary amine functionalities suggests that it would be a crystalline solid at room temperature with moderate solubility in polar organic solvents.
For a foundational understanding, the properties of the parent scaffold, 8-Azaspiro[4.5]decane, and a common synthetic precursor, 1,4-Dioxa-8-azaspiro[4.5]decane, are presented below.
| Property | 8-Azaspiro[4.5]decane | 1,4-Dioxa-8-azaspiro[4.5]decane |
| CAS Number | 176-64-7 | 177-11-7[3][4] |
| Molecular Formula | C₉H₁₇N | C₇H₁₃NO₂[3][4] |
| Molecular Weight | 139.24 g/mol | 143.18 g/mol [3][4] |
| Boiling Point | Not readily available | 108-111 °C at 26 mmHg[3] |
| Density | Not readily available | 1.117 g/mL at 20 °C[3] |
| Flash Point | Not readily available | 81 °C[4] |
Synthesis of the 8-Azaspiro[4.5]decane Core
The synthesis of functionalized 8-azaspiro[4.5]decanes often proceeds through multi-step sequences. A common strategy involves the construction of a protected piperidone derivative, which can then be elaborated. For instance, the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, a valuable intermediate, begins with the preparation of its ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one.[1] This precursor serves as an excellent case study for the construction of the spirocyclic core.
Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
This protocol is adapted from established methods and illustrates a common approach to creating a protected ketone on the piperidine ring, which is a versatile handle for further chemical modifications.[1]
Materials:
-
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate
-
Ethylene glycol
-
Water
-
1-butyl-3-methylimidazolium hydrogen sulfate
-
1-ethylimidazole tetrafluoroborate
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Toluene
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Heptane
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Silica gel (80-120 mesh)
Procedure:
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To a 500 mL three-necked flask, add Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate (0.4 mol), ethylene glycol (0.44 mol), water (0.8 mol), 1-butyl-3-methylimidazolium hydrogen sulfate (0.8 mol), and 1-ethylimidazole tetrafluoroborate (0.2 mol).
-
Stir the mixture and heat. Low-boiling byproducts will be produced and should be removed by distillation.
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After heating to 110°C, maintain the reaction temperature for 1.5 hours.
-
Continue to heat the system, allowing for the distillation of low-boiling substances, until the temperature reaches 132°C.
-
Maintain the reaction at 132°C for 4 hours.
-
Cool the mixture to 55°C and add 200 mL of toluene. Stir for 40 minutes.
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Cool to 25°C and allow the layers to separate. Extract the ionic liquid layer with 100 mL of toluene.
-
Combine the toluene layers and concentrate by rotary evaporation to obtain the crude product.
-
Dissolve the crude product in 180 mL of hot heptane and pass it through a preheated (50°C) chromatography column containing 30g of silica gel.
-
Wash the column twice with 60 mL of hot heptane.
-
Combine the column eluates, cool, and induce crystallization by freezing.
-
Filter the crystals to obtain pure 1,4-Dioxaspiro[4.5]decan-8-one.
Causality in Experimental Choices:
-
The use of ethylene glycol serves as a protecting group for one of the ketone functionalities of the starting material, leading to the formation of the dioxaspiro ring system.
-
The ionic liquids (1-butyl-3-methylimidazolium hydrogen sulfate and 1-ethylimidazole tetrafluoroborate) act as catalysts and reaction media, offering advantages in terms of thermal stability and ease of separation.
-
The purification via hot heptane and silica gel is crucial for removing unreacted starting materials and byproducts, yielding a high-purity product suitable for subsequent synthetic steps.
Caption: Synthetic workflow for 1,4-Dioxaspiro[4.5]decan-8-one.
Applications in Medicinal Chemistry
The true utility of the 8-azaspiro[4.5]decan-1-one scaffold and its isomers is realized in their application as building blocks for complex, biologically active molecules. The rigid spirocyclic core allows for the precise positioning of pharmacophoric elements, which is essential for achieving high affinity and selectivity for biological targets.
As a Scaffold for CNS-Active Agents
Derivatives of the 8-azaspiro[4.5]decane core have been extensively explored for their activity in the central nervous system. For example, hydantoin-containing derivatives, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, are of significant interest due to the wide range of therapeutic applications of 5,5-substituted hydantoins, including anticonvulsant and antiarrhythmic activities.[5]
In the Development of Enzyme Inhibitors
The 8-azaspiro[4.5]decane moiety is a key component in the design of potent enzyme inhibitors. It has been instrumental in the development of inhibitors for cathepsin S, a lysosomal cysteine protease implicated in various neurological and inflammatory disorders.[1] The spirocyclic structure provides a rigid anchor for the molecule within the enzyme's active site, enhancing binding affinity.
As Modulators of Ion Channels and Receptors
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Sigma-1 Receptor Ligands: 1-Oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective ligands for the sigma-1 receptor, a target for neurodegenerative diseases and cancer.[2]
-
M1 Muscarinic Agonists: The 1-oxa-8-azaspiro[4.5]decane skeleton has been used to design M1 muscarinic agonists for the potential treatment of dementia in Alzheimer's disease.[6]
-
Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: Novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been shown to be potent inhibitors of mPTP opening, a key event in ischemia-reperfusion injury.[7]
Caption: Medicinal chemistry applications of the 8-azaspiro[4.5]decane scaffold.
Spectroscopic Characterization
The structural elucidation of 8-azaspiro[4.5]decan-1-one and its derivatives relies on a combination of modern spectroscopic techniques. For novel compounds based on this scaffold, a comprehensive analysis using ¹H NMR, ¹³C NMR, 2D NMR (such as HSQC and HMBC), FT-IR, and high-resolution mass spectrometry (HRMS) is essential for unambiguous structure confirmation.[5] These techniques provide detailed information about the connectivity of atoms, the chemical environment of protons and carbons, the presence of functional groups (like the ketone and amine), and the precise molecular weight.
Conclusion and Future Outlook
The 8-azaspiro[4.5]decan-1-one scaffold and its related isomers represent a privileged structure in the field of medicinal chemistry. Its inherent conformational rigidity and synthetic tractability make it an ideal starting point for the development of novel therapeutics targeting a diverse range of biological pathways. While the parent "-1-one" may be less documented than its functionalized derivatives, the wealth of research into the broader class of 8-azaspiro[4.5]decanes underscores the enduring importance of this molecular framework. As drug discovery continues to demand greater specificity and novelty, the strategic application of spirocyclic scaffolds like 8-azaspiro[4.5]decan-1-one will undoubtedly play a crucial role in the design of future medicines.
References
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Papanastasiou, V., et al. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]
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PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. [Link]
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PubChem. (n.d.). 8-Azaspiro(4.5)decane. [Link]
-
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
PubMed. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. [Link]
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